![molecular formula C19H9Cl3F3N3 B2392734 3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 477858-78-9](/img/structure/B2392734.png)
3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Description
“3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological potential . Pyrimidines are essential components of genetic material and demonstrate various biological activities .
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including derivatives of our compound of interest . These compounds demonstrated significant cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 6 to 99 nM. Notably, compounds 14 and 15 exhibited the best cytotoxic activities across all three cell lines. Additionally, they inhibited CDK2/cyclin A2 enzymatic activity, making them promising candidates for further investigation.
Apoptosis Induction and Cell Cycle Alteration
Compound 14, which displayed potent dual activity against cancer cells and CDK2, was selected for further study. It induced apoptosis within HCT cells and significantly altered cell cycle progression. Molecular docking simulations confirmed its favorable fit into the CDK2 active site, emphasizing essential hydrogen bonding with Leu83 .
Anticancer Activity via Apoptosis Pathways
Another study highlighted the anticancer potential of thiazolopyrimidine derivatives, including our compound. Thiazolopyrimidine 16 exhibited excellent anticancer activity against human cancer cell lines, leading to cell death by apoptosis. Its CDK inhibition contributed to this effect .
Antifungal Properties
The synthesis of carboxamide derivatives from 5-aminopyrazoles led to compounds evaluated against fungal strains. These derivatives showed inhibitory activity against succinate dehydrogenase, suggesting potential antifungal applications .
Drug Discovery and ADMET Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated suitable pharmacokinetic properties for our compound. These properties are crucial for drug development and optimization. The compound’s drug-likeness was assessed using a Boiled Egg chart, further supporting its potential as an antitumor agent .
Structure-Activity Relationship (SAR) Exploration
Understanding the SAR of pyrazolo[3,4-d]pyrimidine derivatives contributes to drug design. Researchers continue to explore modifications to enhance potency, selectivity, and pharmacological properties .
properties
IUPAC Name |
3-chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl3F3N3/c20-12-7-6-11(8-13(12)21)17-16(22)18-26-14(10-4-2-1-3-5-10)9-15(19(23,24)25)28(18)27-17/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKMVFSGBSDJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl3F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
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